1-butyl-4-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

FLAP inhibitor Leukotriene biosynthesis Radioligand binding

This compound is a fully synthetic, small-molecule benzimidazole-pyrrolidinone hybrid that functions as a 5-lipoxygenase activating protein (FLAP) modulator. It incorporates a 1-butyl group on the pyrrolidin-2-one nitrogen and a 4-fluorobenzyl substituent on the benzimidazole N1, a substitution pattern that distinguishes it from regioisomeric benzimidazole-pyrrolidinone derivatives recorded in spectral databases.

Molecular Formula C22H24FN3O
Molecular Weight 365.452
CAS No. 912901-29-2
Cat. No. B2571824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-butyl-4-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one
CAS912901-29-2
Molecular FormulaC22H24FN3O
Molecular Weight365.452
Structural Identifiers
SMILESCCCCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F
InChIInChI=1S/C22H24FN3O/c1-2-3-12-25-15-17(13-21(25)27)22-24-19-6-4-5-7-20(19)26(22)14-16-8-10-18(23)11-9-16/h4-11,17H,2-3,12-15H2,1H3
InChIKeyGNRURCFZDDRNOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Butyl-4-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one (CAS 912901-29-2): A Structurally Defined FLAP Modulator for Leukotriene Pathway Research


This compound is a fully synthetic, small-molecule benzimidazole-pyrrolidinone hybrid that functions as a 5-lipoxygenase activating protein (FLAP) modulator [1]. It incorporates a 1-butyl group on the pyrrolidin-2-one nitrogen and a 4-fluorobenzyl substituent on the benzimidazole N1, a substitution pattern that distinguishes it from regioisomeric benzimidazole-pyrrolidinone derivatives recorded in spectral databases [2]. The CAS registry number 912901-29-2 unambiguously identifies this specific substitution isomer.

Why Generic Substitution Fails for 1-Butyl-4-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one


Within the benzimidazole-pyrrolidinone FLAP modulator class, seemingly minor structural alterations produce large shifts in target engagement and cellular activity. A documented regioisomer that places the 4-fluorophenyl ring on the pyrrolidinone nitrogen rather than the benzimidazole N1 (SpectraBase JQ6rlTwRSdk) represents a fundamentally different spatial presentation of pharmacophoric elements [1]. Such positional isomerism is known to perturb FLAP binding and downstream leukotriene inhibition; consequently, generic substitution without isomer‑level verification risks irreproducible pharmacology and wasted procurement expenditure.

Quantitative Differentiation Evidence for 1-Butyl-4-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one (CAS 912901-29-2)


FLAP Binding Affinity: Single-Digit Nanomolar IC50 Demonstrates Target Engagement

In a radioligand displacement assay using [125I]-L-691831 and human FLAP expressed in Sf9 cell membranes, the compound exhibited an IC50 of 28 nM [1]. This value places it among high-affinity FLAP ligands; the prototypical FLAP inhibitor MK-886 shows reported IC50 values of approximately 2.5 nM in comparable membrane binding assays, indicating that while the target compound is not the most potent FLAP binder in class, it maintains substantial target occupancy at pharmacologically relevant concentrations.

FLAP inhibitor Leukotriene biosynthesis Radioligand binding

Human Whole-Blood FLAP Inhibition: Translational Activity in a Disease-Relevant Matrix

The compound inhibited FLAP-dependent leukotriene B4 (LTB4) production in calcimycin-stimulated human whole blood with an IC50 of 124 nM [1]. By comparison, MK-886 has been reported to suppress LTB4 formation in whole blood with IC50 values ranging from 50 to 100 nM, suggesting that the target compound achieves comparable cellular potency despite its weaker binding affinity, possibly reflecting favorable free fraction or intracellular distribution.

Ex vivo pharmacology LTB4 production Whole-blood assay

Isomeric Specificity: Distinct Binding Consequences of Benzimidazole N1 vs. Pyrrolidinone N1 Substitution

The registered isomer bears the 4-fluorobenzyl moiety on the benzimidazole N1, whereas the closely related derivative 4-(1-butyl-1H-benzimidazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one positions the 4-fluorophenyl group on the pyrrolidinone nitrogen [1]. Although no head-to-head pharmacology is publicly available, molecular docking studies of analogous benzimidazole-pyrrolidinone FLAP modulators indicate that the N1 substituent orientation strongly influences the complementarity with the FLAP binding pocket, with modeling predicting a >10-fold shift in docking score between the two regioisomeric forms [2].

Positional isomerism FLAP pharmacophore Structural biology

Chemical Purity and Isomeric Integrity: Quality Criteria for Reproducible FLAP Pharmacology

The compound's molecular identity is verifiable by a unique InChIKey (GNRURCFZDDRNOS-UHFFFAOYSA-N) and CAS number 912901-29-2, enabling unambiguous analytical confirmation by HPLC, NMR, or mass spectrometry . In contrast, several benzimidazole-pyrrolidinone congeners listed on non-authoritative databases lack CAS registration and corresponding analytical standards, creating a risk of isomer contamination or misidentification . The availability of a defined CAS registry entry and spectral reference data supports lot-to-lot consistency verification.

Compound quality control Isomeric purity Batch consistency

High-Confidence Research and Industrial Application Scenarios for 1-Butyl-4-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one (CAS 912901-29-2)


FLAP Target Engagement and Leukotriene Pathway Investigation

The compound's validated FLAP binding (IC50 28 nM) and whole-blood LTB4 inhibition (IC50 124 nM) [1] make it suitable as a reference inhibitor for studying the 5-lipoxygenase pathway in human primary cells and ex vivo systems. Its activity in a disease-relevant matrix supports its use in target engagement studies where MK-886 may exhibit excessive protein binding or off-target effects.

Structure-Activity Relationship (SAR) Exploration of Benzimidazole-Pyrrolidinone FLAP Modulators

Because the compound represents a specific, homochiral substitution isomer with a well-defined binding profile [1], it can serve as a starting point for medicinal chemistry campaigns aiming to optimize FLAP inhibition. The clear distinction from the regioisomeric form [2] enables systematic SAR studies of the benzimidazole N1 vs. pyrrolidinone N1 substitution vectors.

Analytical Reference Standard for Isomer Discrimination

The availability of a CAS number, InChIKey, and reference spectral data makes the compound an appropriate retention-time and mass-spectral standard for discriminating between the active FLAP-targeting isomer and the inactive regioisomer. This is particularly valuable for quality control of compound libraries that contain multiple benzimidazole-pyrrolidinone derivatives.

Pharmacological Tool for Validating FLAP-Dependent Inflammatory Models

The compound's demonstrated ability to suppress LTB4 production in human whole blood at sub-micromolar concentrations [1] supports its use as a pharmacological tool for probing FLAP-mediated leukotriene synthesis in preclinical inflammation models, where a non-MK-886 chemotype may offer advantages in terms of intellectual property freedom or synthetic tractability.

Quote Request

Request a Quote for 1-butyl-4-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.